4-(4-Isobutoxyphenyl)butan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)10-16-14-8-6-13(7-9-14)5-4-12(3)15/h6-9,11-12H,4-5,10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZVIIIYGVTRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Isobutoxyphenyl Butan 2 Amine and Its Analogs
Established Synthetic Routes to the 4-(4-Isobutoxyphenyl)butan-2-amine Core
The synthesis of the fundamental structure of this compound involves the assembly of its two primary components: the butan-2-amine moiety and the 4-isobutoxyphenyl fragment. Various established chemical routes are utilized to achieve this, primarily focusing on the formation of the amine group and the construction of the substituted aromatic ring.
Reductive Amination Strategies for Butan-2-amine Moiety Formation
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. libretexts.orglibretexts.org This two-part process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is subsequently reduced to the corresponding amine. libretexts.orgharvard.edu For the synthesis of this compound, the precursor ketone is 4-(4-isobutoxyphenyl)butan-2-one.
The reaction is typically performed in one pot. The ketone reacts with an ammonia (B1221849) source to form the intermediate imine, which is then reduced in situ. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are favored because they are selective for the iminium ion over the ketone, preventing the competing reduction of the starting material. harvard.edumasterorganicchemistry.com The reaction pH is often maintained between 6 and 7 to facilitate imine formation without deactivating the reducing agent. harvard.edu
More recent advancements include the use of polymer-supported reducing agents, such as ionene-based borohydride (B1222165) exchange resin (IBER), which can simplify product purification and offer a safer alternative to cyanide-based reagents. lookchem.com Reductive amination using these reagents on aromatic aldehydes has shown high chemoselectivity, leaving other functional groups like nitro and cyano groups intact. lookchem.com
| Method | Precursor | Reagents | Key Features |
| Borch Reduction | 4-(4-Isobutoxyphenyl)butan-2-one | Ammonia, Sodium Cyanoborohydride (NaBH₃CN) | Mild conditions, selective for iminium ions, but uses toxic cyanide reagent. harvard.edu |
| NaBH(OAc)₃ Reduction | 4-(4-Isobutoxyphenyl)butan-2-one | Ammonia, Sodium Triacetoxyborohydride | High-yielding, tolerates many functional groups, avoids cyanide. harvard.edu |
| Polymer-Supported Resin | 4-(4-Isobutoxyphenyl)butan-2-one | Ammonia, Ionene-based Borohydride Exchange Resin (IBER) | Neutral conditions, easy workup, good to excellent yields. lookchem.com |
Alkylation and Arylation Approaches for Amine Introduction
The introduction of the amine group can also be accomplished through alkylation reactions. However, direct alkylation of ammonia with an appropriate alkyl halide, such as 4-(4-isobutoxyphenyl)-2-bromobutane, is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines due to overalkylation. masterorganicchemistry.comwikipedia.org
To overcome this, the Gabriel synthesis offers a more controlled approach for forming primary amines. libretexts.org This method involves the reaction of potassium phthalimide (B116566) with an alkyl halide. The phthalimide acts as an ammonia surrogate, and its anion undergoes an SN2 reaction with the alkyl halide. The resulting N-alkyl phthalimide is then hydrolyzed, typically under basic conditions, to release the desired primary amine. libretexts.org
Another modern strategy involves the use of N-aminopyridinium salts as ammonia synthons, which allows for a "self-limiting" alkylation process to selectively produce secondary amines without overalkylation products. nih.gov While direct arylation of amines is typically achieved through methods like the Buchwald-Hartwig reaction, these are generally employed for synthesizing aryl amines rather than introducing an amino group to an alkyl chain. wikipedia.org
| Method | Precursor | Reagents | Key Features |
| Gabriel Synthesis | 4-(4-Isobutoxyphenyl)-2-halobutane | Potassium phthalimide, then base (e.g., NaOH) | Controlled synthesis of primary amines, avoids overalkylation. libretexts.org |
| Direct Alkylation | 4-(4-Isobutoxyphenyl)-2-halobutane | Ammonia | Prone to overalkylation, resulting in product mixtures. wikipedia.org |
Multi-Step Synthesis of the Isobutoxyphenyl Fragment
The 4-isobutoxyphenyl fragment is typically constructed through a multi-step sequence, starting from readily available phenolic compounds. A common starting material is a 4-hydroxyphenyl derivative, such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzonitrile. google.com
The key step is the Williamson ether synthesis, where the phenolic hydroxyl group is alkylated with an isobutyl halide (e.g., isobutyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) and a solvent such as N,N-dimethylformamide (DMF). google.com This reaction attaches the isobutoxy group to the phenyl ring.
For instance, starting with 4-hydroxybenzonitrile, bromination can first be used to introduce a bromine atom at the 3-position. The hydroxyl group is then alkylated with isobutyl bromide. Finally, the bromo group can be converted to a cyano group using cuprous cyanide, yielding 4-isobutoxy-1,3-benzenedinitrile, a precursor for further elaboration. google.com Alternatively, formylation of a 4-hydroxyphenyl compound followed by isobutoxylation provides a direct route to precursors like 3-formyl-4-isobutoxyphenyl derivatives. These intermediates can then be used to build the butanone side chain required for subsequent amination.
Stereoselective Synthesis of Chiral this compound Isomers
Since the second carbon of the butane (B89635) chain is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of single-enantiomer forms requires stereoselective methods, which are crucial in pharmaceutical chemistry. nih.gov
Enzymatic Biotransformation Approaches for Stereocontrol
Biocatalysis using enzymes offers a highly efficient and selective means of producing chiral amines under sustainable conditions. nih.gov Amine dehydrogenases (AmDHs) and transaminases (ATAs or ω-TAs) are the primary enzymes used for this purpose. dovepress.comnih.gov
Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of a prochiral ketone. nih.gov For the synthesis of chiral this compound, an AmDH would convert 4-(4-isobutoxyphenyl)butan-2-one directly into the (R)- or (S)-amine with high enantiomeric excess. tudelft.nl The reaction uses ammonia as the amine source and requires a hydride donor, typically a nicotinamide (B372718) cofactor such as NAD(P)H. nih.gov
Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a prochiral ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govacs.org Extensive protein engineering has broadened the substrate scope of ATAs to include bulky aromatic ketones, making them suitable for synthesizing complex pharmaceutical intermediates. nih.gov
To improve the industrial viability of these enzymatic processes, strategies such as enzyme immobilization on solid supports are employed to enhance stability and enable enzyme reuse. dovepress.com
| Enzyme Class | Reaction Type | Key Features |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | High stereoselectivity, uses ammonia, requires NAD(P)H cofactor. dovepress.comnih.gov |
| Transaminase (ATA) | Asymmetric Amination | High stereoselectivity, uses an amine donor, requires PLP cofactor. nih.govacs.org |
Chiral Auxiliary and Asymmetric Catalysis Methods
In addition to biocatalysis, traditional chemical methods for asymmetric synthesis are widely used. These include the use of chiral auxiliaries and asymmetric catalysts.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For amine synthesis, auxiliaries such as pseudoephedrine or Evans oxazolidinones are common. wikipedia.orgnih.gov For example, a carboxylic acid precursor could be coupled to pseudoephenamine, followed by a diastereoselective alkylation at the α-position. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched carboxylic acid, which could then be converted to the target amine. nih.gov
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral amines, asymmetric reduction of imines is a key strategy. Chiral primary amines derived from natural products like Cinchona alkaloids have proven to be powerful organocatalysts for a range of enantioselective transformations. nih.gov These catalysts can activate substrates and control the facial selectivity of reactions, leading to high enantiomeric excess in the final product.
| Method | Description | Examples of Chiral Controllers |
| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. wikipedia.org | Pseudoephedrine, Evans Oxazolidinones. wikipedia.org |
| Asymmetric Catalysis | A chiral catalyst promotes an enantioselective reaction. nih.gov | Cinchona alkaloid derivatives, chiral primary amine organocatalysts. nih.gov |
Derivatization Strategies for Functionalization and Research Probe Development
Derivatization of the lead compound, this compound, is a key strategy for generating analogs with modified properties. These modifications can be systematically introduced at two primary sites: the amine functionality and the aromatic ring. Such derivatization is instrumental in developing research probes to investigate biological targets and in fine-tuning the physicochemical properties of the molecule.
The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents. These modifications can significantly alter the compound's polarity, basicity, and potential for intermolecular interactions.
One of the most common and straightforward modifications is N-acylation , which converts the primary amine to a secondary amide. This transformation is typically achieved by reacting the amine with an acyl chloride, anhydride (B1165640), or carboxylic acid under appropriate coupling conditions. For instance, the reaction with acetyl chloride would yield N-(4-(4-isobutoxyphenyl)butan-2-yl)acetamide. The choice of the acylating agent allows for the introduction of various functionalities, including alkyl, aryl, and heterocyclic moieties. A straightforward method for direct amide synthesis involves the use of diphenylsilane (B1312307) with N-methylpyrrolidine, which can proceed without the exclusion of air or moisture. themjalab.com
Reductive amination is another powerful technique for modifying the amine functionality. nih.govyoutube.comlibretexts.orgorganic-chemistry.org This method involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine, respectively. libretexts.org A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride being common laboratory reagents due to their selectivity and mild reaction conditions. organic-chemistry.org For example, reacting this compound with acetone (B3395972) followed by reduction would yield the N-isopropyl derivative. This one-pot procedure is highly efficient for generating a library of N-alkylated analogs. youtube.com
| Modification Type | Reagents | Functional Group Formed | Potential Introduced Moieties |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids | Amide | Alkyl, Aryl, Heterocyclic groups |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine | Alkyl, Substituted alkyl groups |
This table provides a summary of common methods for modifying the amine functionality of this compound.
The introduction of nitrogen-containing heterocyclic rings is another strategy to enhance the biological potency of amine-containing compounds. nih.gov This can be achieved through various synthetic routes, including multi-component reactions like the Mannich reaction. nih.gov
The isobutoxyphenyl moiety of the parent compound offers another site for structural modification. Functionalization of the aromatic ring can influence the electronic properties and steric bulk of the molecule, which can be crucial for its interaction with biological targets.
A key strategy for introducing substituents onto the aromatic ring is through electrophilic aromatic substitution on a precursor molecule. For example, nitration of an appropriate phenylbutanone precursor, followed by reduction of the nitro group to an amine, can provide a handle for further derivatization via diazotization and subsequent nucleophilic substitution (Sandmeyer reaction). This allows for the introduction of a wide range of functional groups, including halogens, cyano, and hydroxyl groups.
Nucleophilic aromatic substitution (SAr) is another important method, particularly for introducing nitrogen-based functional groups. A notable example in a related class of compounds is the synthesis of 4-aminodiphenylamine (4-ADPA). A greener synthetic pathway for 4-ADPA has been developed that utilizes a nucleophilic aromatic substitution for hydrogen, eliminating the need for chlorine. epa.gov This type of reaction, where an amine displaces a leaving group (or in some advanced cases, a hydrogen) on an activated aromatic ring, can be adapted for the synthesis of analogs of this compound.
| Functionalization Strategy | Typical Reagents | Introduced Functional Groups | Position of Substitution |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | -NO₂, -Br, etc. | Ortho or meta to existing substituents |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | -NR₂, -OR | Position of a suitable leaving group |
This table outlines strategies for the functionalization of the aromatic ring to generate analogs.
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical industry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.org
One of the most impactful green chemistry strategies applicable to the synthesis of this compound is the use of catalytic reductive amination . Traditional reductive amination often employs stoichiometric amounts of metal hydride reducing agents, which can generate significant waste. Modern approaches focus on using catalytic amounts of transition metal catalysts (e.g., platinum, palladium, nickel) with molecular hydrogen as the reductant. libretexts.org A heterogeneous platinum-molybdenum catalyst supported on alumina (B75360) has been shown to be effective for the reductive amination of carboxylic acids under mild conditions and ambient hydrogen pressure. rsc.org This method is not only more atom-economical but also allows for easier product purification and catalyst recycling.
The direct synthesis of amides from carboxylic acids and amines, which generates only water as a byproduct, is another key area of green chemistry research. themjalab.com While this reaction is thermodynamically challenging, novel catalysts are being developed to facilitate this transformation under milder conditions, avoiding the need for stoichiometric activating agents.
Furthermore, the use of alternative reaction media, such as water or supercritical fluids, and the application of microwave irradiation to accelerate reaction times are also being explored to make the synthesis of amines and their derivatives more sustainable. For instance, a green and efficient synthesis of 4-aminoantipyrine (B1666024) Schiff bases has been reported using an organocatalyst in a short reaction time with high yields. chemrevlett.com The synthesis of carbamates from CO2, amines, and alcohols represents another halogen-free and greener route to amine derivatives. psu.edu
A prime example of the successful industrial implementation of green chemistry principles in amine synthesis is the development of a new process for 4-aminodiphenylamine (4-ADPA). This process, which received a Presidential Green Chemistry Challenge Award, eliminates the use of chlorine and significantly reduces waste generation compared to traditional routes. epa.gov Such innovations highlight the potential for developing more environmentally benign syntheses for a wide range of amine-containing compounds, including this compound.
| Green Chemistry Approach | Key Principle | Example Application |
| Catalytic Reductive Amination | Use of catalysts and H₂ to reduce waste | Synthesis of amines from ketones/aldehydes with reduced byproducts. rsc.org |
| Direct Amidation | Formation of amides from carboxylic acids and amines with water as the only byproduct | Silane-mediated direct amide coupling. themjalab.com |
| Alternative Solvents/Energy | Replacement of volatile organic solvents and use of energy-efficient methods | Microwave-assisted synthesis, use of aqueous media. rsc.org |
| Use of Renewable Feedstocks | Utilization of CO₂ as a C1 source | Synthesis of carbamates from CO₂, amines, and alcohols. psu.edu |
This interactive table summarizes novel and green chemistry approaches relevant to the synthesis of this compound and its analogs.
Advanced Spectroscopic and Chromatographic Methods for Research Applications
High-Resolution Mass Spectrometry (HRMS) for Investigating Derivatives and Metabolic Products
High-resolution mass spectrometry (HRMS) is a cornerstone in the study of "4-(4-Isobutoxyphenyl)butan-2-amine," offering unparalleled sensitivity and resolution for the detection and quantification of a wide array of molecules. nih.gov This technique is crucial for identifying metabolic products of the parent compound and its derivatives. The high accuracy of HRMS allows for the determination of elemental compositions, which is vital in distinguishing between metabolites with very similar mass-to-charge ratios.
In metabolomics, HRMS, often coupled with liquid or gas chromatography, can detect and quantify hundreds to thousands of molecules in a single measurement. nih.gov This capability is essential for creating detailed profiles of secondary metabolites in various biological matrices. nih.gov For instance, in the analysis of complex samples, HRMS can tentatively identify numerous compounds, including phenolic acids and flavonoids, which could be analogous to the types of metabolites formed from "this compound." nih.gov The spatial distribution of these metabolites within tissues can also be investigated using mass spectrometry imaging technologies, providing deeper insights into their biological roles. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogs and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound" analogs and synthetic intermediates. It provides detailed information about the carbon-hydrogen framework of a molecule.
1H and 13C NMR for Core Structure Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to confirm the core structure of "this compound" and its derivatives. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR offers complementary data on the carbon skeleton of the molecule. Together, these one-dimensional NMR techniques can verify the presence of key structural motifs, such as the isobutoxyphenyl group and the butan-2-amine side chain. The differentiation of isomers, which can be challenging with mass spectrometry alone, is often straightforward with NMR. researchgate.net
2D NMR Techniques for Complex Analog Characterization
For more complex analogs of "this compound," two-dimensional (2D) NMR techniques are employed to establish detailed connectivity and spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and more distant carbons, respectively. These advanced methods are critical for the complete structural assignment of novel compounds where reference spectra are unavailable.
Chromatographic Techniques for Isolation, Purification, and Quantification in Research Studies
Chromatographic methods are essential for the separation, purification, and quantitative analysis of "this compound" and related compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile amines. nih.govnih.govchromatographyonline.com To enhance detection, especially when using UV detectors, derivatization of the amine group is often necessary. chromatographyonline.com Reagents like dansyl chloride are frequently employed to create derivatives with strong chromophores or fluorophores, significantly improving sensitivity. researchgate.net
The choice of stationary phase and mobile phase composition allows for the separation of a wide range of analytes. Reversed-phase columns, such as C18, are commonly used with gradient elution programs to achieve high-resolution separation of amines with varying polarities. conicet.gov.ar HPLC methods can be validated to ensure accuracy, precision, and linearity over a specific concentration range. nih.gov
Table 1: HPLC Method Validation Parameters for Biogenic Amine Analysis
| Parameter | Result |
| Linearity (Concentration Range) | 25 - 1000 mg/kg |
| Limit of Detection (LOD) | 0.01 - 0.10 mg/kg |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg |
| Intraday Precision (RSD) | 1.86 - 5.95% |
| Interday Precision (RSD) | 2.08 - 5.96% |
This table presents typical validation parameters for HPLC methods used in the analysis of biogenic amines, which are structurally related to "this compound". nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile amines. nih.gov For less volatile or polar amines like "this compound," derivatization is often required to increase their volatility and thermal stability, as well as to improve chromatographic peak shape. researchgate.net Common derivatizing agents include acylating agents, such as heptafluorobutyric anhydride (B1165640) (HFBA), which can react with both primary and secondary amines. researchgate.net
GC-MS offers excellent separation efficiency and provides structural information from the mass spectra of the eluted compounds. Different ionization techniques, such as electron ionization (EI) and negative chemical ionization (NCI), can be used to optimize sensitivity and fragmentation patterns for specific analytes. nih.gov The development of headspace GC-MS methods has also allowed for the analysis of volatile amines in various matrices without the need for derivatization in some cases. nih.gov
Table 2: Comparison of GC-MS Techniques for Aromatic Amine Derivative Analysis
| Technique | Limit of Detection (LOD) Range |
| GC-EI-MS (SIM) | 9 - 50 pg/L |
| GC-NCI-MS (SIM) | 3.0 - 7.3 pg/L |
| GC-EI-MS/MS (MRM) | 0.9 - 3.9 pg/L |
This table illustrates the comparative sensitivity of different GC-MS methods for the analysis of derivatized aromatic amines, a class of compounds related to "this compound". nih.gov
Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, functional groups, and conformational landscape of a molecule. These techniques are highly sensitive to the local environment of chemical bonds and are therefore invaluable for studying the conformational flexibility and intermolecular interactions of "this compound".
FTIR and Raman spectroscopy are complementary techniques. FTIR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
Conformational Analysis:
Interaction Studies:
Intermolecular interactions, such as hydrogen bonding involving the primary amine group, can be readily studied using vibrational spectroscopy. The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum, are particularly sensitive to hydrogen bonding. In a non-interacting state (e.g., in a dilute solution in a non-polar solvent), sharp bands corresponding to the symmetric and asymmetric N-H stretches are expected. In the solid state or in a protic solvent, these bands will broaden and shift to lower wavenumbers due to the formation of intermolecular hydrogen bonds.
Characteristic Vibrational Modes:
The FTIR and Raman spectra of "this compound" would be expected to exhibit characteristic bands for its constituent functional groups. The following table provides a summary of these expected vibrational frequencies.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | FTIR, Raman | Two bands (symmetric and asymmetric) expected for a primary amine. Position and shape are sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman | Typically weaker than aliphatic C-H stretches. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman | Strong bands corresponding to the isobutyl and butyl chains. |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | FTIR, Raman | A series of bands characteristic of the benzene (B151609) ring. The band around 1510 cm⁻¹ is often strong in para-substituted benzenes. |
| N-H Bend (Amine) | 1590 - 1650 | FTIR | Scissoring vibration of the -NH₂ group. |
| C-O-C Stretch (Ether) | 1200 - 1270 (asymmetric) | FTIR, Raman | Strong, characteristic band for the aryl-alkyl ether linkage. |
| C-O-C Stretch (Ether) | 1000 - 1075 (symmetric) | FTIR | |
| C-N Stretch (Amine) | 1020 - 1250 | FTIR, Raman | |
| Aromatic C-H Out-of-Plane Bend | 800 - 860 | FTIR | Strong band characteristic of 1,4-disubstituted (para) benzene rings. |
By analyzing the precise positions, intensities, and shapes of these and other bands in the FTIR and Raman spectra, researchers can gain a detailed understanding of the molecular structure, conformation, and intermolecular interactions of "this compound" and its analogs.
Investigation of Biological Activity and Mechanistic Pathways
In Vitro Receptor Binding Profiling of 4-(4-Isobutoxyphenyl)butan-2-amine
No publicly available studies were found that assessed the in vitro receptor binding profile of this compound.
Assessment of Binding Affinity and Selectivity for Relevant Receptors (e.g., σ2 receptors, adenosine (B11128) receptors)
There are no available data detailing the binding affinity (such as Kᵢ or IC₅₀ values) or selectivity of this compound for σ2 receptors or adenosine receptors. While studies on other compounds containing a (4-alkoxyphenyl)butan-2-yl moiety suggest this structural element may be relevant for σ2 receptor interaction, no specific data for this compound has been published. upenn.edunih.gov Research on adenosine receptor ligands is extensive, but none of the reviewed studies included an analysis of this compound. nih.govnih.gov
Competitive Binding Assay Methodologies
General methodologies for competitive binding assays are well-established. These assays typically involve a radiolabeled ligand with known affinity for the target receptor and a biological preparation containing the receptor (e.g., cell membranes). The ability of an unlabeled test compound, such as this compound, to displace the radioligand is measured at various concentrations. This allows for the calculation of the inhibitor constant (Kᵢ), which reflects the compound's binding affinity. nih.gov However, no publications were found that apply this or any other binding assay methodology specifically to this compound.
Enzyme Inhibition Studies of this compound
No specific data from enzyme inhibition studies involving this compound are available in the public scientific literature.
Kinetic Characterization of Enzyme Inhibition (e.g., xanthine (B1682287) oxidoreductase, α-amylase, histidine decarboxylase)
There is no published research on the kinetic characterization of enzyme inhibition by this compound for xanthine oxidoreductase, α-amylase, or histidine decarboxylase. Although inhibitors of these enzymes are an active area of research, with some potent inhibitors containing an isobutoxyphenyl group, these are structurally distinct molecules from the compound . nih.govesmed.orgresearchgate.netnih.gov Therefore, no kinetic data (e.g., IC₅₀, Kᵢ, mechanism of inhibition) for this compound can be reported.
Identification of Specific Enzyme Targets and Active Site Interactions
As no studies have demonstrated inhibition of xanthine oxidoreductase, α-amylase, or histidine decarboxylase by this compound, there is no information regarding specific enzyme targets or the molecular interactions that would occur at an enzyme's active site.
Cellular and Subcellular Distribution in In Vitro Models
No studies describing the cellular uptake or subcellular distribution of this compound in in vitro models were identified. Research in this area would typically involve techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification to determine its localization within cellular compartments. This information is not available for this compound.
Research on the Biological Mechanisms of this compound Remains Undefined
Scientific investigation into the specific biological activity and the intricate mechanistic pathways of the chemical compound this compound has not yet yielded specific, publicly available research findings. At present, there is a notable absence of scholarly articles and experimental data detailing how this particular compound interacts with biological systems at a cellular and molecular level.
Consequently, information regarding the signaling pathways that may be activated or inhibited by this compound, and the subsequent cellular responses, is not available in the current body of scientific literature. The exploration of its potential biological effects, including any therapeutic or adverse outcomes, remains an area for future scientific inquiry.
Further research is necessary to elucidate the compound's mechanism of action and to understand its potential interactions with cellular components. Without such studies, a comprehensive understanding of the biological and mechanistic profile of this compound cannot be constructed.
Structure Activity Relationship Sar Studies and Analog Design
Design Principles for 4-(4-Isobutoxyphenyl)butan-2-amine Analogs
Rational Design Based on Target Interactions
Detailed, publicly available scientific literature specifically outlining the rational design of analogs for the compound this compound based on its specific biological target interactions is not readily found in the current body of scientific publications. The rational design process for a compound typically involves identifying a biological target, such as a receptor or enzyme, and then using computational modeling and structural biology techniques to design molecules that are predicted to bind to the target with high affinity and selectivity. This process relies on a deep understanding of the three-dimensional structure of the target and the key interactions that govern ligand binding. Without specific studies on this compound, any discussion on its rational design would be speculative and not based on direct scientific evidence.
Combinatorial Chemistry Approaches for Library Generation
Similarly, specific examples of the application of combinatorial chemistry for the generation of analog libraries of this compound are not described in the available scientific literature. Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules. This approach is often employed in drug discovery to create a diverse library of compounds for high-throughput screening to identify new lead structures. While the modular nature of this compound, with its distinct aromatic ring, ether linkage, and amino butane (B89635) chain, would theoretically be amenable to combinatorial synthesis, there are no published reports of such libraries being created for this specific compound.
Elucidation of Key Structural Motifs for Biological Activity
Impact of Modifications to the Isobutoxy Moiety
There is a lack of specific research data detailing the impact of modifying the isobutoxy group on the biological activity of this compound. Structure-activity relationship (SAR) studies would typically investigate how changes to this part of the molecule, such as altering the length of the alkyl chain (e.g., from isobutyl to propyl or pentyl), introducing branching, or replacing it with other functional groups, would affect the compound's potency and selectivity. Such studies are crucial for understanding the role of the isobutoxy moiety in target binding and for optimizing the compound's properties. However, without experimental data, the specific contributions of the isobutoxy group to the biological activity of this compound remain unelucidated in the public domain.
Influence of Substitutions on the Butan-2-amine Backbone
The influence of substitutions on the butan-2-amine backbone of this compound on its biological activity is another area where specific scientific literature is not available. SAR studies would typically explore modifications such as altering the position of the amine group along the butane chain, N-alkylation or N-acylation of the amine, and the introduction of substituents on the carbon backbone. These modifications can significantly impact a molecule's physicochemical properties, such as its basicity and lipophilicity, as well as its ability to form key interactions with its biological target. The absence of such studies for this compound means that the importance of the butan-2-amine backbone's specific configuration for its biological function has not been publicly documented.
Role of Aromatic Ring Substitutions on Potency and Selectivity
No specific data is available in the scientific literature concerning the role of substitutions on the aromatic ring of this compound in modulating its potency and selectivity. Aromatic ring substitution is a common strategy in medicinal chemistry to fine-tune the electronic and steric properties of a molecule. Introducing various substituents (e.g., halogens, alkyl groups, or electron-withdrawing/donating groups) at different positions on the phenyl ring could provide valuable insights into the SAR of this compound class. These modifications can influence how the molecule interacts with its biological target and can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The lack of such studies for this compound leaves a significant gap in the understanding of its SAR.
Stereochemical Effects on the Biological Activity of this compound Analogs
Chirality is a fundamental aspect of molecular recognition in biological systems. For chiral molecules like this compound, which possesses a stereocenter at the second carbon of the butane chain, the spatial arrangement of substituents can lead to significant differences in pharmacological activity between its enantiomers. The differential interaction of stereoisomers with chiral biological targets such as enzymes and receptors is a well-established principle in drug design. nih.gov
The amine at position 2 of the butane chain makes this compound a chiral compound, existing as (R)- and (S)-enantiomers. While specific biological activity data for the individual enantiomers of this exact compound are not extensively detailed in publicly available research, valuable insights can be drawn from its close structural analog, ibuprofen (B1674241), which is 2-(4-isobutylphenyl)propanoic acid. Ibuprofen also has a single chiral center, and its pharmacological activity is known to be stereoselective. The (S)-(+)-enantiomer of ibuprofen is responsible for the majority of its anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, possessing an activity approximately 160 times greater than its (R)-(-)-enantiomer. gpatindia.com
This pronounced stereoselectivity in a structurally related compound strongly suggests that the biological activity of this compound analogs would also be dependent on their stereochemistry. It is highly probable that one enantiomer would exhibit greater potency or a different pharmacological profile compared to the other due to a more favorable three-dimensional fit with its biological target.
Table 1: Enantiomers of this compound
| Enantiomer | Structure | Biological Activity Hypothesis |
| (S)-4-(4-Isobutoxyphenyl)butan-2-amine | ![]() | Potentially the more active enantiomer, based on analogy with (S)-ibuprofen. |
| (R)-4-(4-Isobutoxyphenyl)butan-2-amine | ![]() | Potentially the less active enantiomer. |
Note: The images are representative structures and the activity hypothesis is based on analogy.
Bioisosteric Replacement Strategies in Analog Optimization
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound to enhance potency, improve selectivity, alter physical properties, reduce toxicity, or modify pharmacokinetics, while maintaining the primary biological activity. nih.gov This approach involves substituting one atom or functional group with another that has similar steric, electronic, or physicochemical properties. nih.gov For this compound, several key regions of the molecule are amenable to bioisosteric replacement for optimization.
Phenyl Ring Bioisosteres: The 4-isobutoxyphenyl group is a dominant feature of the molecule. The phenyl ring itself is a frequent target for bioisosteric replacement to address issues like metabolic instability (e.g., oxidative degradation) or to improve physicochemical properties such as solubility. nih.gov Common replacements for a phenyl ring include aromatic heterocycles like pyridine, thiophene, or thiazole. mdpi.com More recently, saturated, conformationally restricted scaffolds such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane have been employed as non-aromatic bioisosteres to decrease lipophilicity and improve metabolic stability. enamine.net
Ether Linkage Bioisosteres: The ether linkage between the phenyl ring and the isobutyl group is another site for modification. Classical bioisosteres for an ether (-O-) include thioethers (-S-), sulfoxides (-SO-), sulfones (-SO₂-), or even a simple methylene (B1212753) bridge (-CH₂-). These substitutions can alter bond angles, polarity, and metabolic stability.
Alkyl Group Bioisosteres: The isobutyl group provides a key lipophilic interaction. Its size and shape can be modified to probe the binding pocket. For instance, replacement with a cyclopropylmethyl group could introduce conformational rigidity, while substitution with a tert-butyl group could increase steric bulk. cambridgemedchemconsulting.com Replacing hydrogen atoms on the alkyl chain with fluorine can block sites of metabolism. nih.gov
Amine Group Bioisosteres: The primary amine is crucial for the compound's basicity and potential ionic interactions. While less commonly replaced, its pKa can be modulated by adjacent groups, or it could be incorporated into a heterocyclic ring system to alter its properties.
The following table summarizes potential bioisosteric replacement strategies for optimizing analogs of this compound.
Table 2: Bioisosteric Replacement Strategies for this compound Analogs
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Example Analog Moiety |
|---|---|---|---|
| Phenyl | Pyridyl | Improve solubility, introduce hydrogen bonding capability, alter metabolic profile. nih.gov | 4-(Isobutoxy)pyridin-4-yl |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Reduce lipophilicity, improve metabolic stability, increase solubility. enamine.net | 4-(Isobutoxy)bicyclo[1.1.1]pentan-1-yl |
| Ether (-O-) | Thioether (-S-) | Alter bond angle and lipophilicity, potentially change metabolic pathway. nih.gov | 4-(Isobutylthio)phenyl |
| Ether (-O-) | Methylene (-CH₂-) | Remove polar ether oxygen, increase lipophilicity. | 4-Isobutylphenyl |
| Isobutyl | Cyclopropylmethyl | Introduce conformational rigidity, potentially improve metabolic stability. | 4-(Cyclopropylmethoxy)phenyl |
| Isobutyl | tert-Butyl | Increase steric bulk and lipophilicity, probe binding pocket size. cambridgemedchemconsulting.com | 4-(tert-Butoxy)phenyl |
These strategic modifications allow for a systematic exploration of the chemical space around the parent compound, aiming to fine-tune its properties for a desired biological outcome.
Computational Chemistry and in Silico Analysis
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Isobutoxyphenyl)butan-2-amine, which is structurally related to phenethylamine (B48288) and amphetamine analogues, molecular docking simulations are crucial for predicting its interactions with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are common targets for phenethylamine derivatives.
Through molecular docking, the binding mode of this compound within the active site of a receptor can be visualized. For instance, a homology model of the human dopamine transporter (hDAT) could be used to predict how the compound orients itself within the binding pocket. Key interactions, such as hydrogen bonds between the amine group of the ligand and specific amino acid residues like aspartic acid in the transporter, can be identified. Furthermore, hydrophobic interactions between the isobutoxyphenyl group and nonpolar residues in the receptor can be assessed, which are often critical for binding affinity.
The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and potentially higher potency.
Table 1: Predicted Binding Affinities of this compound with Monoamine Transporters
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 |
| Norepinephrine Transporter (NET) | -7.9 | Asp75, Tyr151, Phe317 |
| Serotonin Transporter (SERT) | -7.2 | Asp98, Tyr176, Ile172 |
This table presents hypothetical data based on typical results for similar compounds to illustrate the potential outcomes of molecular docking simulations.
Virtual screening utilizes docking simulations to rapidly assess large libraries of chemical compounds for their potential to bind to a specific biological target. Starting with the scaffold of this compound, a virtual library of novel analogs could be generated by systematically modifying its chemical structure. For example, the isobutoxy group could be replaced with other alkyl or alkoxy groups, or the position of the amine group on the butane (B89635) chain could be altered.
These virtual analogs can then be docked into the target receptor model. The results of the virtual screen would rank the compounds based on their predicted binding affinities, allowing researchers to prioritize the synthesis and experimental testing of the most promising candidates. This approach significantly reduces the time and cost associated with the discovery of new, potentially more potent or selective, therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For derivatives of this compound, QSAR can be a powerful tool to predict their activity and guide the design of new analogs with improved properties.
In the absence of a high-resolution 3D structure of the target receptor, ligand-based QSAR methods can be employed. These approaches are built upon the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore modeling, a common ligand-based technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target.
For a series of this compound derivatives with known biological activities, a pharmacophore model could be developed. This model would highlight the key structural motifs, such as the position of the amine group and the hydrophobic isobutoxyphenyl moiety, that are critical for activity. This pharmacophore can then be used as a 3D query to screen compound databases for new molecules that fit the model and are therefore likely to be active.
When the three-dimensional structure of the target receptor is available, structure-based QSAR methodologies can be utilized. These methods incorporate information about the ligand-receptor interactions obtained from techniques like molecular docking. Molecular descriptors used in structure-based QSAR can include interaction energies with specific amino acid residues, the number of hydrogen bonds formed, and the surface area of the ligand buried in the active site.
By developing a QSAR model that correlates these structure-based descriptors with the observed biological activity of a series of this compound derivatives, a predictive equation can be generated. This equation can then be used to estimate the activity of newly designed, unsynthesized analogs, thereby guiding the optimization of lead compounds.
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives
| Descriptor | Description | Correlation with Activity (Hypothetical) |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Hydrogen Bond Donors | Number of H-bond donor groups | Positive |
| Aromatic Rings | Number of aromatic rings | Positive |
| Docking Score (DAT) | Predicted binding affinity to DAT | Positive |
This table illustrates the types of molecular descriptors that could be used in a QSAR study and their hypothetical correlation with biological activity.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic interactions that occur on a timescale of nanoseconds to microseconds.
For the this compound-receptor complex, MD simulations can reveal the stability of the binding pose predicted by docking. It can show how the ligand and receptor adapt to each other's presence, including movements of flexible loops in the receptor and changes in the ligand's conformation. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity by accounting for entropic contributions and the effects of the solvent. Understanding the dynamic behavior of the ligand in the binding site is crucial for designing molecules with optimal and sustained interactions with their target.
In Silico Prediction of Metabolic Pathways and Stability
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and potential for toxicity. In silico methods, which utilize computational models to predict how a compound will be processed in the body, are invaluable for identifying potential metabolic liabilities early in the drug discovery process. semanticscholar.orgnih.gov These computational approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov For this compound, a comprehensive in silico metabolic prediction would involve several key considerations.
Phase I Metabolism:
Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups. news-medical.net For this compound, several potential sites of metabolism can be predicted based on its chemical structure and knowledge of the metabolism of similar compounds.
O-Dealkylation: The isobutoxy group is a likely site for O-dealkylation, a common metabolic pathway for alkoxy-substituted aromatic compounds. This reaction would yield 4-(4-hydroxyphenyl)butan-2-amine and isobutyraldehyde. In silico models can predict the likelihood of this reaction by assessing the accessibility and reactivity of the ether linkage.
Hydroxylation: Aromatic hydroxylation of the phenyl ring is another probable metabolic route. Computational tools can predict the most likely position for hydroxylation based on the electronic properties of the ring and the steric hindrance from the isobutoxy group. Additionally, aliphatic hydroxylation can occur on the isobutyl group or the butan-2-amine side chain.
N-Dealkylation and Deamination: The primary amine group can undergo oxidative deamination to form the corresponding ketone, 4-(4-isobutoxyphenyl)butan-2-one. While less common for primary amines compared to secondary or tertiary amines, this pathway is still a possibility.
Phase II Metabolism:
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For the metabolites of this compound, particularly the phenolic metabolite from O-dealkylation, glucuronidation and sulfation are highly probable conjugation reactions. In silico tools like BioTransformer 3.0 can predict these transformations. biotransformer.canih.gov
Metabolic Stability:
Numerous software tools are available to predict metabolic pathways, including knowledge-based systems that rely on databases of known metabolic reactions and machine learning models trained on large datasets of experimental metabolic data. researchgate.net Web servers such as SMARTCyp and BioTransformer 3.0 are examples of tools that can provide predictions for CYP450-mediated metabolism. biotransformer.canih.gov
A hypothetical predictive metabolic pathway for this compound is presented in the table below, based on common metabolic reactions for structurally related compounds.
| Metabolic Reaction | Predicted Metabolite | Enzyme Family |
| O-Dealkylation | 4-(4-hydroxyphenyl)butan-2-amine | Cytochrome P450 |
| Aromatic Hydroxylation | 4-(4-isobutoxy-X-hydroxyphenyl)butan-2-amine | Cytochrome P450 |
| Aliphatic Hydroxylation | 4-(4-(X-hydroxy)isobutoxyphenyl)butan-2-amine | Cytochrome P450 |
| Oxidative Deamination | 4-(4-isobutoxyphenyl)butan-2-one | Monoamine Oxidase |
| Glucuronidation | 4-(4-hydroxyphenyl)butan-2-amine glucuronide | UGTs |
| Sulfation | 4-(4-hydroxyphenyl)butan-2-amine sulfate | SULTs |
This table represents a hypothetical metabolic pathway based on the chemical structure of this compound and known metabolic reactions of similar compounds.
Fragment-Based Drug Design (FBDD) Considerations for the Butan-2-amine Scaffold
Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. nih.govnih.gov It involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. nih.gov These initial hits, which typically have weak affinity, are then optimized and grown into more potent lead compounds. biosolveit.de The butan-2-amine scaffold, the core of this compound, possesses several characteristics that make it an interesting candidate for inclusion in fragment libraries.
Adherence to the "Rule of Three":
A common guideline for selecting fragments is the "Rule of Three," which suggests that fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less. stanford.edu The butan-2-amine scaffold itself, and simple derivatives, would readily adhere to these principles, ensuring good ligand efficiency and favorable physicochemical properties for further optimization.
Three-Dimensional (3D) Character:
There is a growing emphasis on incorporating fragments with greater three-dimensional character into screening libraries to explore more complex and less "flat" chemical space. vu.nl The butan-2-amine scaffold, with its sp3-hybridized carbon atoms and a chiral center at the 2-position of the butane chain, offers inherent 3D geometry. This is in contrast to many traditional fragment libraries that are dominated by flat, aromatic structures. The chirality of the sec-butylamine moiety can be particularly advantageous for probing specific stereochemical interactions within a protein binding pocket. nih.gov
Synthetic Tractability and Growth Vectors:
A key consideration in FBDD is the synthetic tractability of the fragment hits and the availability of clear "growth vectors"—positions on the fragment where chemical modifications can be made to improve binding affinity. The butan-2-amine scaffold offers several potential growth vectors. The primary amine group can be readily modified to form amides, sulfonamides, or secondary and tertiary amines, allowing for the exploration of interactions with different regions of a binding site. Furthermore, the terminal methyl group of the butane chain provides another point for chemical elaboration.
Physicochemical Properties of the Butan-2-amine Scaffold:
| Property | Value/Characteristic | Significance in FBDD |
| Molecular Weight | Low | Adheres to the "Rule of Three" |
| cLogP | Low to Moderate | Favorable for aqueous solubility |
| Hydrogen Bond Donors | 1 (primary amine) | Can form key interactions with the target |
| Hydrogen Bond Acceptors | 1 (primary amine) | Can form key interactions with the target |
| Rotatable Bonds | 1 | Low conformational flexibility |
| 3D Character | High (chiral center) | Allows for exploration of 3D chemical space |
| Synthetic Tractability | High | Amenable to chemical modification |
The primary aliphatic amine of the butan-2-amine scaffold is a versatile functional group that can participate in hydrogen bonding and salt bridge interactions with protein targets. nih.gov This makes it a valuable pharmacophoric feature for a wide range of biological targets. The aliphatic nature of the scaffold also contributes to its non-planar geometry, which can be beneficial for achieving selectivity and avoiding the pitfalls of "flat" medicinal chemistry. vu.nl
Future Directions and Advanced Research Perspectives for 4 4 Isobutoxyphenyl Butan 2 Amine
Development of 4-(4-Isobutoxyphenyl)butan-2-amine as Chemical Probes for Novel Biological Targets
Chemical probes are essential tools for dissecting complex biological processes and identifying novel drug targets. The development of derivatives of this compound as chemical probes could significantly advance our understanding of its molecular interactions and pharmacological effects.
A key strategy in developing a chemical probe is the synthesis of analogs that incorporate specific functionalities for target identification. These functionalities can include photoreactive groups for photoaffinity labeling or "clickable" handles for bioorthogonal chemistry.
Photoaffinity Labeling: This technique involves introducing a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the structure of this compound. enamine.net Upon photoactivation, this modified probe can form a covalent bond with its biological target, allowing for its isolation and identification. The design of such probes would require careful consideration of the point of attachment to minimize disruption of the compound's binding affinity.
Clickable Probes: The incorporation of a small, inert chemical group, like an alkyne or an azide, into the this compound scaffold would enable its use in "click chemistry" reactions. nih.gov This would allow for the attachment of reporter tags, such as fluorescent dyes or biotin, facilitating the visualization of the probe's subcellular localization and the affinity-based purification of its binding partners. nih.govresearchwithrutgers.comnih.gov
The successful development of such chemical probes would enable a variety of powerful experimental approaches, including:
Target Deconvolution: Identifying the specific proteins or other biomolecules that this compound interacts with to produce its biological effects.
Interactome Mapping: Characterizing the network of protein-protein interactions that are modulated by the compound. enamine.net
Cellular Localization Studies: Determining the specific cellular compartments where the compound accumulates and exerts its activity. nih.govresearchwithrutgers.comnih.gov
The insights gained from these studies would be invaluable for elucidating the mechanism of action of this compound and for identifying novel therapeutic targets.
Table 1: Potential Chemical Probe Strategies for this compound
| Probe Type | Functional Group | Application | Reference |
| Photoaffinity Probe | Diazirine, Benzophenone, Aryl Azide | Covalent labeling of biological targets for identification. | enamine.net |
| Clickable Probe | Alkyne, Azide | Bioorthogonal ligation to reporter molecules for visualization and purification. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Analog Discovery
The discovery and optimization of novel bioactive compounds can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can be applied to predict the biological activity of virtual compounds, guide synthetic efforts, and identify promising new analogs of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govyoutube.comyoutube.com By developing QSAR models for analogs of this compound, researchers could predict the activity of new, unsynthesized derivatives. nih.govmdpi.com This would allow for the prioritization of synthetic targets and a more efficient exploration of the chemical space around this scaffold.
Machine Learning for GPCR Activity Prediction: Given that many phenethylamine (B48288) derivatives interact with G-protein coupled receptors (GPCRs), ML models could be trained to predict the activity of this compound analogs at various GPCR subtypes. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net This would be particularly valuable for identifying compounds with improved selectivity and for avoiding off-target effects. For instance, ML models could help in designing analogs that specifically target orphan GPCRs, for which endogenous ligands are unknown. nih.govnih.gov
Generative Models for de Novo Design: Advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new molecules with desired properties. By training these models on datasets of known psychoactive compounds, it would be possible to generate novel analogs of this compound with predicted high affinity and selectivity for specific targets.
The application of these AI and ML methods would represent a paradigm shift in the discovery of new psychoactive compounds, moving from a trial-and-error approach to a more data-driven and predictive process.
Table 2: AI and Machine Learning Approaches for Analog Discovery
| Technique | Description | Potential Application for this compound | References |
| QSAR | Statistical models correlating structure with activity. | Predict the biological activity of novel analogs. | nih.govnih.govyoutube.comyoutube.com |
| Machine Learning | Algorithms that learn from data to make predictions. | Predict activity at specific GPCRs and other targets. | nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net |
| Generative Models | AI models that can create new data, such as molecular structures. | Design novel analogs with optimized properties. |
Collaborative Research Opportunities in Academia and Industry
The successful translation of basic research findings into tangible therapeutic benefits often requires collaboration between academic institutions and the pharmaceutical industry. The study of this compound and its analogs presents a fertile ground for such partnerships, particularly in the context of central nervous system (CNS) drug discovery. researchgate.netdntb.gov.uanih.govnih.gov
Academic-Industry Partnerships: Academic labs are often at the forefront of basic research, elucidating novel biological pathways and identifying new drug targets. nih.gov Pharmaceutical companies, on the other hand, possess the resources and expertise for drug development, including medicinal chemistry, preclinical testing, and clinical trials. drugbank.com A collaboration focused on this compound could leverage the strengths of both sectors. For example, an academic lab could focus on developing chemical probes and elucidating the compound's mechanism of action, while an industry partner could lead the effort to synthesize and optimize analogs with therapeutic potential.
Pre-competitive Consortia: In some cases, it may be beneficial to form pre-competitive consortia involving multiple academic and industry partners to address fundamental challenges in a particular field. For instance, a consortium could be established to develop a library of chemical probes for a range of understudied CNS targets, including those potentially modulated by this compound. This would distribute the costs and risks associated with early-stage research and create a valuable resource for the entire scientific community.
Open Science Initiatives: The sharing of data and research tools through open science platforms can also accelerate progress. The development of an open database of structure-activity relationships for phenethylamine derivatives, including data on this compound and its analogs, would be a valuable resource for researchers worldwide.
By fostering a collaborative and open research environment, the scientific community can more effectively unlock the potential of novel compounds like this compound for the benefit of human health.
Table 3: Models for Collaborative Research
| Collaboration Model | Description | Potential Application for this compound | References |
| Academic-Industry Partnership | A direct collaboration between an academic lab and a pharmaceutical company. | Jointly developing therapeutic analogs. | drugbank.com |
| Pre-competitive Consortium | A collaboration involving multiple academic and industry partners to address shared challenges. | Creating a library of chemical probes for CNS targets. | |
| Open Science Initiative | The public sharing of research data and tools. | Establishing a public database of structure-activity relationships. |
Q & A
Q. What are the recommended synthetic routes for 4-(4-Isobutoxyphenyl)butan-2-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves reductive amination of 4-(4-isobutoxyphenyl)butan-2-one. Key steps include:
- Intermediate Preparation : React 4-isobutoxyphenylacetaldehyde with nitroethane via Henry reaction to form the ketone precursor.
- Reductive Amination : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- Optimization : Adjust pH (7–8), temperature (0–5°C for NaBH₄; reflux for LiAlH₄), and solvent polarity to minimize side products. Yields range from 60–85% depending on purification (e.g., silica gel chromatography) .
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR for amine proton signals (δ 1.2–2.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare with simulated spectra using tools like ACD/Labs.
- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺ at m/z 236.2) via ESI-MS.
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) and dopamine (D₂) receptors using radioligand displacement (e.g., -ketanserin for 5-HT₂A).
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors.
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl), methoxy, or alkyl groups at the phenyl ring. Test binding affinity and selectivity.
- Backbone Modification : Replace the butan-2-amine chain with cyclopropane or piperidine rings to enhance rigidity.
- Data Analysis : Use CoMFA or molecular docking to correlate structural features with activity. Example SAR table:
| Analog | Substituent | 5-HT₂A IC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|---|
| Parent Compound | Isobutoxy | 120 ± 15 | 450 ± 60 |
| 4-Fluoro Analog | Fluoro | 85 ± 10 | 320 ± 40 |
| 3,5-Dimethoxy Analog | Methoxy | 200 ± 25 | 600 ± 75 |
Q. How can chiral resolution be achieved for enantiomers of this compound?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers.
- Diastereomeric Salt Formation : React racemic mixture with (R)-mandelic acid in ethanol. Recrystallize to isolate the (S)-enantiomer salt (≥99% ee) .
Q. What strategies mitigate contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assay Protocols : Align cell lines (e.g., CHO vs. HEK293), ligand concentrations, and incubation times.
- Meta-Analysis : Apply Bayesian statistics to integrate data from disparate studies, weighting by sample size and assay quality.
- Control Experiments : Validate target engagement using knockout models or siRNA silencing .
Q. How can synthetic byproducts (e.g., Michael adducts) be minimized during scale-up?
Methodological Answer:
- Side Reaction Analysis : Use GC-MS to identify byproducts (e.g., 4-(2,4,6-trimethoxyphenyl)butan-2-amine from residual aldehydes).
- Process Optimization : Employ flow chemistry to control exothermic steps and reduce residence time. Add scavengers (e.g., polymer-supported sulfonic acid) to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


